molecular formula C22H19N3O3S B2909399 N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946358-85-6

N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2909399
CAS No.: 946358-85-6
M. Wt: 405.47
InChI Key: KCWUUXSNAKJPIQ-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic organic compound designed for advanced pharmacological and chemical biology research. Its molecular architecture incorporates two privileged pharmacophores: an indole core and a pyridine ring, linked by an acetamide bridge with a tosyl (p-toluenesulfonyl) protecting group. The indole scaffold is one of the most significant moieties in medicinal chemistry and is a near-ubiquitous component of biologically active natural products and drugs . Indole derivatives are extensively documented in scientific literature for their diverse biological activities, which include serving as anti-inflammatory agents , antiviral compounds , and antifungal agents . The pyridine ring is another common heterocycle that contributes to the molecule's potential for receptor binding and interaction with enzymatic targets. The specific placement of the tosyl group on the indole nitrogen is a critical feature, often used to protect the reactive nitrogen center during synthetic pathways, thereby directing subsequent chemical modifications and influencing the compound's overall electronic properties and metabolic stability . Researchers can investigate this molecule as a key intermediate in the synthesis of more complex indole-containing structures, such as alkaloids and other bioactive molecules . Its value in research lies in its potential to be used as a probe for studying enzyme inhibition, particularly against targets known to interact with indole-based structures, or as a precursor in the development of novel therapeutic agents for a range of diseases.

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-16-8-10-18(11-9-16)29(27,28)21-14-25(20-7-3-2-6-19(20)21)15-22(26)24-17-5-4-12-23-13-17/h2-14H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWUUXSNAKJPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring, an indole moiety, and a tosyl group, which contribute to its diverse biological interactions. Its molecular formula is C23H21N3O3SC_{23}H_{21}N_{3}O_{3}S with a molecular weight of 419.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, leading to its exploration in different therapeutic areas.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antiallergic Activity : Compounds structurally similar to this compound have shown significant inhibition of histamine release from mast cells and cytokine production from T-helper cells. This suggests a potential role in treating allergic conditions and inflammation .
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, indicating that further investigation into its anticancer properties is warranted .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiallergicInhibition of histamine release
CytotoxicInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine production

Case Study 1: Antiallergic Effects

In a study evaluating the antiallergic effects of related compounds, researchers found that derivatives similar to this compound significantly inhibited histamine release from mast cells. This suggests that the compound could be effective in managing allergic reactions and inflammatory responses.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of related acetamides on cancer cell lines. The study reported IC50 values indicating potent inhibitory effects on cell proliferation, particularly in MDA-MB-231 and A549 cells, highlighting the potential for development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Acetamide Scaffolds

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide C₂₃H₂₁N₃O₃S 419.5 N/A Tosyl, pyridin-3-ylmethyl
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide C₂₇H₂₅ClN₄O₃ 505.0 N/A 4-Chlorobenzoyl, pyridin-3-ylethyl
FGIN-1-27 (2-(2-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dihexylacetamide) C₂₈H₃₆FN₃O 461.6 N/A 4-Fluorophenyl, N,N-dihexyl
N-(3-Acetyl-1-ethyl-1H-indol-2-yl)acetamide C₁₅H₁₆N₂O₂ 256.3 97–98 Acetyl, ethylindole
2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide C₁₉H₁₅N₃O₂ 317.3 N/A Benzo[cd]indole, pyridinylmethyl
Key Observations :
  • Tosyl vs.
  • Pyridine Linkage : The pyridin-3-ylmethyl group in the target compound differs from the pyridin-3-ylethyl chain in , altering conformational flexibility.
  • Biological Activity: FGIN-1-27 () exhibits nanomolar affinity for the translocator protein (TSPO, Ki = 3.25 nM), suggesting that N,N-dihexyl substitution on acetamide enhances hydrophobic interactions. The target compound lacks analogous activity data.
Key Observations :
  • Synthetic Complexity : The target compound’s tosyl group likely requires sulfonylation steps, whereas FGIN-1-27 () involves N,N-dialkylation.
  • Spectroscopic Signatures : The absence of IR/NMR data for the target compound contrasts with detailed reports for analogues like and , which confirm structural integrity via carbonyl (1689 cm⁻¹) and aromatic proton signals.
Key Observations :
  • Activity Gaps : The target compound’s biological profile remains uncharacterized in the provided evidence, whereas FGIN-1-27 () and AGN-PC-00A3VH () show potent TSPO modulation, critical in neurodegenerative disease research.
  • Structural Clues : The pyridin-3-ylmethyl group in the target compound may mimic pyridine-containing kinase inhibitors, but further assays are needed to validate this hypothesis.

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